![molecular formula C23H20N2O5 B2674147 3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618874-62-7](/img/structure/B2674147.png)
3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.422. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Isoxazole and Pyrrolin-2-ones Synthesis : Research has explored the synthesis of isoxazoles and pyrrolin-2-ones, compounds closely related to the chemical . For example, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine in methanol showcases the reactivity of these systems and their potential as scaffolds for further chemical modifications (Sobenina et al., 2005). Similarly, the study on the preparation of 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones reveals the synthesis of compounds with a significant degree of functionalization, which could be valuable in developing biologically active substances (Gein & Pastukhova, 2020).
Potential Applications
Biomedical Applications : The synthetic routes and reactivity of compounds similar to "3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" indicate their potential utility in creating biologically active molecules. The ability to introduce various functional groups through reactions such as cycloadditions and condensations allows for the design of molecules with specific biological activities. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazole derivatives, which could be explored for pharmaceutical applications (Ruano, Fajardo, & Martín, 2005).
Structural and Mechanistic Insights
Mechanistic Studies : Understanding the mechanisms underlying the synthesis and reactivity of compounds like "3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" can provide valuable insights into their potential applications. Studies on the synthesis of related compounds often involve detailed mechanistic investigations, offering a deeper understanding of the reactions’ pathways and the stability of the products. For example, the formation of specific isoxazole and pyrrolin-2-one derivatives through multi-component reactions or catalyzed processes sheds light on the versatility of these chemical frameworks (E. Galenko et al., 2015).
properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-13-7-9-15(10-8-13)20-19(21(26)16-5-4-6-17(12-16)29-3)22(27)23(28)25(20)18-11-14(2)30-24-18/h4-12,20,26H,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHKYZZPCNNAH-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one |
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